3-Azabicyclo[3.3.1]nonane-9-carboxylic acid
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Overview
Description
3-Azabicyclo[331]nonane-9-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclo[331]nonane framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid involves a one-pot tandem Mannich annulation. This method utilizes aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds under mild conditions and yields the desired product in good quantities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium triacetoxyborohydride is often used for reductive amination.
Substitution: Reagents like hydrazine hydrate and hydroxylamine are used for forming hydrazones and oximes.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Hydrazones, oximes, and azines.
Scientific Research Applications
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a template for designing new drugs, particularly in anticancer research.
Industry: It is used in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid largely depends on its derivatives and their specific applications. For instance, in catalytic systems, it can facilitate the oxidation of alcohols to carbonyl compounds. The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share the same bicyclic framework but differ in functional groups.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones: These compounds have similar structures but different substituents at the 3-position.
Uniqueness
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct reactivity and potential for further derivatization. This makes it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-6-2-1-3-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRYOFORWCUUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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